3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,4]triazin-5-ol
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Overview
Description
3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,4]triazin-5-ol is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound features a unique structure with a methoxy-benzylsulfanyl group and a methyl group attached to the triazine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,4]triazin-5-ol typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 4-methoxybenzyl mercaptan with 6-methyl-1,2,4-triazine-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,4]triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,4]triazin-5-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,4]triazin-5-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxy-benzylsulfanyl)-4H-(1,2,4)triazole
- 3-(4-Methoxy-benzylsulfanyl)-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole
- 4-[3-(Benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine
Uniqueness
3-(4-Methoxy-benzylsulfanyl)-6-methyl-[1,2,4]triazin-5-ol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its methoxy-benzylsulfanyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13N3O2S |
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Molecular Weight |
263.32 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H13N3O2S/c1-8-11(16)13-12(15-14-8)18-7-9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,13,15,16) |
InChI Key |
XWQQJVMHAPYNBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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